Donante de H2S 5a

Descripción general

Descripción

Donante de H2S 5a: es un donante de sulfuro de hidrógeno activado por cisteína. El sulfuro de hidrógeno es una importante molécula de señalización celular que exhibe efectos protectores prometedores. El this compound es un compuesto estable que libera sulfuro de hidrógeno en presencia de cisteína, lo que lo convierte en una herramienta valiosa en la investigación del sulfuro de hidrógeno .

Aplicaciones Científicas De Investigación

El donante de H2S 5a tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como herramienta para estudiar la liberación y los efectos del sulfuro de hidrógeno en varias reacciones químicas.

Biología: Investiga el papel del sulfuro de hidrógeno en la señalización celular y sus efectos protectores en los sistemas biológicos.

Medicina: Explora el potencial terapéutico del sulfuro de hidrógeno en el tratamiento de diversas enfermedades, incluidas las enfermedades cardiovasculares y la inflamación.

Industria: Utilizado en el desarrollo de fármacos liberadores de sulfuro de hidrógeno y otras aplicaciones industriales .

Mecanismo De Acción

El donante de H2S 5a libera sulfuro de hidrógeno a través de un mecanismo activado por cisteína. En presencia de cisteína, el compuesto experimenta una reacción química que libera sulfuro de hidrógeno. Este proceso imita la liberación natural de sulfuro de hidrógeno en los sistemas biológicos. El sulfuro de hidrógeno liberado luego interactúa con varios objetivos moleculares y vías, incluidas las vías del óxido nítrico, para ejercer sus efectos .

Análisis Bioquímico

Biochemical Properties

H2S Donor 5a: plays a crucial role in biochemical reactions by releasing hydrogen sulfide upon activation by cysteine. This compound interacts with several enzymes, proteins, and other biomolecules. Notably, it does not react with potential cellular nucleophiles such as hydroxyl (-OH) and amino (-NH2) groups . The primary enzymes involved in the activation and subsequent reactions of H2S Donor 5a include cystathionine γ-lyase (CSE), cystathionine β-synthase (CBS), and 3-mercaptopyruvate sulfurtransferase (3MST). These enzymes catalyze the production of H2S from sulfur-containing biomolecules such as cysteine and homocysteine .

Cellular Effects

H2S Donor 5a: influences various cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. Hydrogen sulfide, released from H2S Donor 5a, acts as a signaling molecule that regulates numerous physiological functions, including neuromodulation, neurotransmission, apoptosis, angiogenesis, blood pressure regulation, vasorelaxation, inflammation, oxygen sensing, cerebral microcirculation, and insulin signaling inhibition . The compound’s ability to release H2S in a controlled manner allows for precise modulation of these cellular processes.

Molecular Mechanism

The molecular mechanism of H2S Donor 5a involves the release of hydrogen sulfide upon activation by cysteine. This release is regulated by the rate of H2S generation, which reaches a maximum value at approximately 18 minutes in the presence of excess cysteine . The released H2S can bind to and modulate the activity of various biomolecules, including enzymes and proteins. For example, H2S can inhibit mitochondrial complex IV, leading to changes in cellular respiration and energy production . Additionally, H2S can induce the sulfhydration of target proteins, modulating their function and activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of H2S Donor 5a change over time due to its stability and degradation. The compound is reported to be light-sensitive and should be stored under desiccating conditions at -20°C to maintain its stability . Over time, the release of H2S from H2S Donor 5a can lead to long-term effects on cellular function, including changes in gene expression and cellular metabolism. In vitro and in vivo studies have shown that the controlled release of H2S can have sustained effects on cellular processes .

Dosage Effects in Animal Models

The effects of H2S Donor 5a vary with different dosages in animal models. At lower doses, the compound can exert beneficial effects by modulating physiological processes such as blood pressure regulation and inflammation. At higher doses, H2S Donor 5a can exhibit toxic or adverse effects, including potential cytotoxicity and disruption of cellular function . Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly at specific dosage levels.

Metabolic Pathways

H2S Donor 5a: is involved in several metabolic pathways, primarily through the production of hydrogen sulfide. The enzymes cystathionine γ-lyase (CSE), cystathionine β-synthase (CBS), and 3-mercaptopyruvate sulfurtransferase (3MST) play key roles in the metabolism of sulfur-containing biomolecules, leading to the generation of H2S . The released H2S can influence metabolic flux and metabolite levels, affecting various physiological processes.

Transport and Distribution

Within cells and tissues, H2S Donor 5a is transported and distributed through interactions with transporters and binding proteins. The compound’s ability to release H2S in a controlled manner allows for targeted delivery to specific cellular compartments and tissues. This targeted distribution can influence the localization and accumulation of H2S, modulating its effects on cellular function .

Subcellular Localization

The subcellular localization of H2S Donor 5a and its activity are influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its effects on cellular processes. For example, the release of H2S in mitochondria can impact cellular respiration and energy production by inhibiting mitochondrial complex IV . The precise localization of H2S Donor 5a within cells is crucial for its function and activity.

Métodos De Preparación

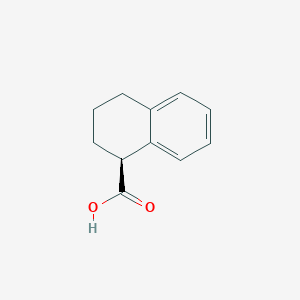

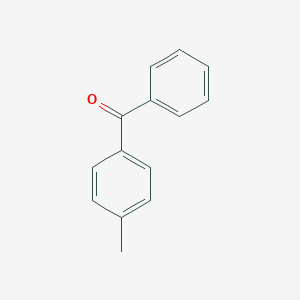

Rutas sintéticas y condiciones de reacción: El donante de H2S 5a se sintetiza a través de una serie de reacciones químicas que involucran la formación de N-(benzoiltio)benzamida. La ruta sintética generalmente implica la reacción de cloruro de benzoílo con tiourea para formar benzoiltiourea, que luego se hace reaccionar con cloruro de benzoílo para producir N-(benzoiltio)benzamida .

Métodos de producción industrial: La producción industrial del this compound implica rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El compuesto generalmente se produce en forma sólida y se almacena a bajas temperaturas para mantener la estabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones: El donante de H2S 5a experimenta varios tipos de reacciones químicas, que incluyen:

Reducción: En presencia de agentes reductores como la cisteína, el this compound libera sulfuro de hidrógeno.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica con varios nucleófilos

Reactivos y condiciones comunes:

Agentes reductores: Cisteína, glutatión reducido.

Condiciones de reacción: Las reacciones generalmente ocurren en soluciones acuosas a pH fisiológico

Principales productos formados:

Sulfuro de hidrógeno: El principal producto formado por la reducción del this compound

Comparación Con Compuestos Similares

Compuestos similares:

GYY4137: Otro donante de sulfuro de hidrógeno que libera sulfuro de hidrógeno lentamente en tampón acuoso.

Sulfuro de sodio: Una sal de sulfuro inorgánico que libera sulfuro de hidrógeno rápidamente en medios acuosos.

Hidrosulfuro de sodio: Otra sal de sulfuro inorgánico con propiedades similares al sulfuro de sodio .

Singularidad del donante de H2S 5a: El this compound es único debido a su mecanismo activado por cisteína, que permite la liberación controlada de sulfuro de hidrógeno. Esto lo convierte en una herramienta valiosa para estudiar los efectos del sulfuro de hidrógeno en los sistemas biológicos y para desarrollar terapias liberadoras de sulfuro de hidrógeno .

Propiedades

IUPAC Name |

S-benzamido benzenecarbothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2S/c16-13(11-7-3-1-4-8-11)15-18-14(17)12-9-5-2-6-10-12/h1-10H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJYATHJDICJZLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

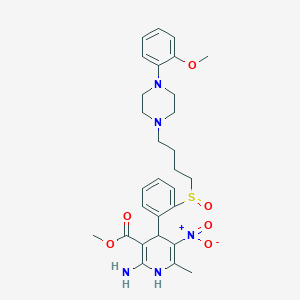

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NSC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

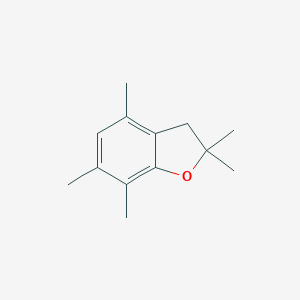

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

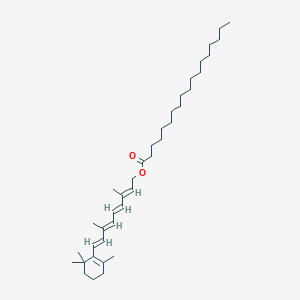

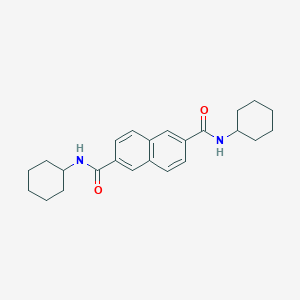

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-4-chloro-N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-YL)propyl]benzamide](/img/structure/B132849.png)

![Ethyl 2-[5,6-dichloro-2-(cyanoamino)-4H-quinazolin-3-yl]acetate](/img/structure/B132868.png)